molecular formula C18H18N2O4S B2443409 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 953233-45-9

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2443409
CAS No.: 953233-45-9
M. Wt: 358.41
InChI Key: CMTLWHMGCKPRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the dimethoxyphenyl group and the thiophene ring. Common reagents used in these steps include:

    Isoxazole formation: Hydroxylamine hydrochloride and an appropriate ketone or aldehyde.

    Dimethoxyphenyl group introduction: Dimethoxybenzene derivatives and suitable coupling agents.

    Thiophene ring incorporation: Thiophene derivatives and acylation agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the isoxazole ring may lead to the formation of amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide: can be compared with other isoxazole derivatives, thiophene-containing compounds, and acetamide-based molecules.

Uniqueness

  • The unique combination of functional groups in “this compound” may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-22-15-6-5-12(8-17(15)23-2)16-9-13(20-24-16)11-19-18(21)10-14-4-3-7-25-14/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTLWHMGCKPRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.